3-Amino-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
3-Amino-1-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common preparation method involves the reaction of 1-methylpyrrolidine with hydrogen cyanide to obtain a nitrile intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield 3-Amino-1-methylpyrrolidine-3-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Amino-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-Amino-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the amino and carboxylic acid groups.
Proline: A similar compound with a carboxylic acid group but different substitution patterns.
Pyrrolidinone: A derivative with a carbonyl group instead of the amino group.
Uniqueness
3-Amino-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-amino-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-6(7,4-8)5(9)10/h2-4,7H2,1H3,(H,9,10) |
InChI Key |
XBIAAUWIPXUXDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(C(=O)O)N |
Origin of Product |
United States |
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